molecular formula C28H30N4O3S B394119 2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B394119
M. Wt: 502.6g/mol
InChI Key: PWQFBYCNAJYBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a phenyl group, and a furan ring

Preparation Methods

The synthesis of 2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and furan groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups within the molecule play a crucial role in these interactions, affecting the compound’s overall biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

When compared to other similar compounds, 2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H30N4O3S

Molecular Weight

502.6g/mol

IUPAC Name

2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C28H30N4O3S/c33-27(29-18-25-12-7-17-34-25)20-36-28-31-30-26(32(28)23-10-5-2-6-11-23)19-35-24-15-13-22(14-16-24)21-8-3-1-4-9-21/h2,5-7,10-17,21H,1,3-4,8-9,18-20H2,(H,29,33)

InChI Key

PWQFBYCNAJYBFJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NCC5=CC=CO5

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NCC5=CC=CO5

Origin of Product

United States

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